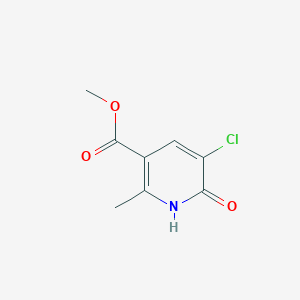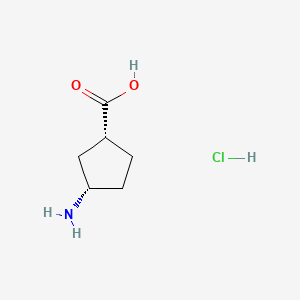![molecular formula C13H9F4NO B1526977 3-Fluor-3'-(Trifluormethoxy)-[1,1'-Biphenyl]-4-amin CAS No. 1035689-62-3](/img/structure/B1526977.png)
3-Fluor-3'-(Trifluormethoxy)-[1,1'-Biphenyl]-4-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Trifluormethoxygruppe in dieser Verbindung ist in der pharmazeutischen Forschung von besonderem Interesse, da sie die metabolische Stabilität und Bioverfügbarkeit potenzieller Medikamentenkandidaten verbessern kann . Das Vorhandensein des Fluoratoms kann die biologische Aktivität eines Moleküls signifikant verändern, was es zu einem wertvollen Baustein für die Entwicklung neuer Medikamente macht.
Entwicklung von Agrochemikalien
Verbindungen mit der Trifluormethoxygruppe, wie z. B. 3-Fluor-3'-(Trifluormethoxy)-[1,1'-Biphenyl]-4-amin, werden auf ihre potenzielle Verwendung in Agrochemikalien untersucht. Ihre starken elektronegativen Eigenschaften können zur Herstellung von Herbiziden und Pestiziden mit verbesserter Wirksamkeit und reduzierter Umweltbelastung führen .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung bei der Synthese von fortschrittlichen Materialien, einschließlich Flüssigkristallen und Polymeren, eingesetzt werden. Ihre einzigartigen strukturellen Eigenschaften können zur Entwicklung von Materialien mit spezifischen optischen und elektronischen Eigenschaften beitragen .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Sie kann in verschiedenen Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kreuzkupplung, verwendet werden, um verschiedene Biarylstrukturen zu erzeugen .
Katalyse
Die strukturellen Merkmale der Verbindung machen sie für die Verwendung als Ligand in katalytischen Prozessen geeignet. Sie kann die Effizienz und Selektivität katalytischer Reaktionen verbessern, was sowohl in der akademischen Forschung als auch in industriellen Anwendungen von entscheidender Bedeutung ist .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Reagenzien oder Standards bei der Quantifizierung und Identifizierung verschiedener chemischer Entitäten eingesetzt werden. Ihre Stabilität und ihre besonderen spektralen Eigenschaften sind vorteilhaft in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen analytischen Techniken .
Umweltwissenschaften
Die Forschung über das Umweltverhalten fluorierter Verbindungen umfasst diese Verbindung aufgrund ihrer Trifluormethoxygruppe. Studien konzentrieren sich darauf, ihre Abbauprodukte und ihre Persistenz in der Umwelt zu verstehen, was für die Beurteilung ihrer ökologischen Auswirkungen unerlässlich ist .
Fluorchemie
Als fluorierte Verbindung ist sie im Bereich der Fluorchemie von Bedeutung, wo sie zur Untersuchung der Eigenschaften und Reaktivität von fluorhaltigen Molekülen verwendet wird. Diese Forschung kann zur Entdeckung neuer Reaktionen und synthetischer Methoden führen, die Fluor betreffen .
Zukünftige Richtungen
The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This group is finding increased utility as a substituent in bioactives . Therefore, the future directions for 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine and similar compounds could involve further exploration of their potential applications in these fields .
Eigenschaften
IUPAC Name |
2-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAIXHPMJFHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215631 | |
| Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1035689-62-3 | |
| Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035689-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)
![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)


![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)

![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)

![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)